molecular formula C27H28N4O8 B12377099 2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide

2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide

Cat. No.: B12377099
M. Wt: 536.5 g/mol
InChI Key: NTLFWFRQZSISIS-MHZLTWQESA-N
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Description

2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide is a complex organic compound known for its unique structure and significant biological activity. This compound is often used as a toxin payload in antibody-drug conjugates (ADCs) due to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication.

Preparation Methods

The synthesis of 2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its role in inhibiting topoisomerase I, making it a potential candidate for cancer research.

    Medicine: Explored as a component of ADCs for targeted cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.

Mechanism of Action

The compound exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By binding to the enzyme, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable tool in cancer therapy.

Comparison with Similar Compounds

Similar compounds include other topoisomerase I inhibitors such as camptothecin and its derivatives. Compared to these compounds, 2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide offers unique structural features that may enhance its stability and specificity for topoisomerase I.

Properties

Molecular Formula

C27H28N4O8

Molecular Weight

536.5 g/mol

IUPAC Name

2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide

InChI

InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1

InChI Key

NTLFWFRQZSISIS-MHZLTWQESA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O

Origin of Product

United States

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